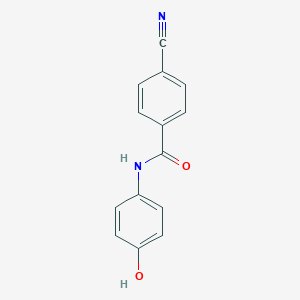
4-Cyano-N-(4-hydroxyphenyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Cyano-N-(4-hydroxyphenyl)benzamide is a chemical compound that has gained significant attention in scientific research in recent years. It is also known as HET0016, and its chemical formula is C14H10N2O2. The compound is a selective inhibitor of 20-hydroxyeicosatetraenoic acid (20-HETE) synthesis, which is a potent vasoconstrictor and plays a crucial role in regulating blood pressure.
Mecanismo De Acción
The mechanism of action of 4-Cyano-N-(4-hydroxyphenyl)benzamide involves the selective inhibition of the enzyme cytochrome P450 4A (CYP4A), which is responsible for the synthesis of 20-HETE. The inhibition of 20-HETE synthesis leads to vasodilation, decreased inflammation, and improved renal function.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that 4-Cyano-N-(4-hydroxyphenyl)benzamide has significant biochemical and physiological effects. The compound has been shown to decrease blood pressure, improve renal function, decrease inflammation, and reduce oxidative stress. Additionally, it has been shown to have neuroprotective effects in animal models of stroke.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the significant advantages of using 4-Cyano-N-(4-hydroxyphenyl)benzamide in lab experiments is its selectivity for CYP4A and inhibition of 20-HETE synthesis. This allows for the investigation of the specific role of 20-HETE in various physiological processes. However, one of the limitations of using the compound is its relatively low solubility in water, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the use of 4-Cyano-N-(4-hydroxyphenyl)benzamide in scientific research. One of the areas of interest is the investigation of the compound's potential in the treatment of cardiovascular diseases, such as hypertension and stroke. Additionally, further studies are needed to investigate the compound's potential in the treatment of renal injury and inflammation. Finally, the development of more potent and selective inhibitors of CYP4A may lead to the discovery of new therapeutic targets for various diseases.
Conclusion:
In conclusion, 4-Cyano-N-(4-hydroxyphenyl)benzamide is a potent and selective inhibitor of 20-HETE synthesis that has significant potential in scientific research. Its selective inhibition of CYP4A allows for the investigation of the specific role of 20-HETE in various physiological processes. While the compound has limitations in its solubility, its potential in the treatment of cardiovascular diseases, renal injury, and inflammation makes it an exciting area of research for the future.
Métodos De Síntesis
The synthesis of 4-Cyano-N-(4-hydroxyphenyl)benzamide involves the reaction of 4-hydroxybenzamide with cyanogen bromide in the presence of triethylamine. The reaction yields a white solid, which is then purified by recrystallization. The purity of the compound can be confirmed by nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
Aplicaciones Científicas De Investigación
4-Cyano-N-(4-hydroxyphenyl)benzamide has been widely used in scientific research to investigate the role of 20-HETE in various physiological processes. Studies have shown that 20-HETE plays a crucial role in regulating blood pressure, renal function, and inflammation. The selective inhibition of 20-HETE synthesis by 4-Cyano-N-(4-hydroxyphenyl)benzamide has been shown to have beneficial effects in animal models of hypertension, stroke, and renal injury.
Propiedades
Número CAS |
149505-51-1 |
|---|---|
Nombre del producto |
4-Cyano-N-(4-hydroxyphenyl)benzamide |
Fórmula molecular |
C14H10N2O2 |
Peso molecular |
238.24 g/mol |
Nombre IUPAC |
4-cyano-N-(4-hydroxyphenyl)benzamide |
InChI |
InChI=1S/C14H10N2O2/c15-9-10-1-3-11(4-2-10)14(18)16-12-5-7-13(17)8-6-12/h1-8,17H,(H,16,18) |
Clave InChI |
PXHWEMILIJIMHH-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C#N)C(=O)NC2=CC=C(C=C2)O |
SMILES canónico |
C1=CC(=CC=C1C#N)C(=O)NC2=CC=C(C=C2)O |
Sinónimos |
4-cyano-N-(4-hydroxyphenyl)benzamide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



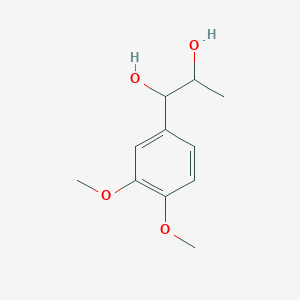
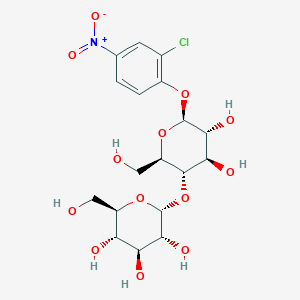
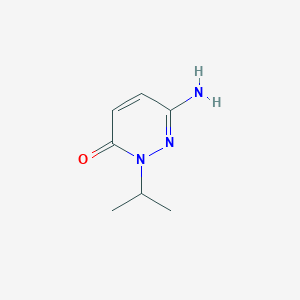

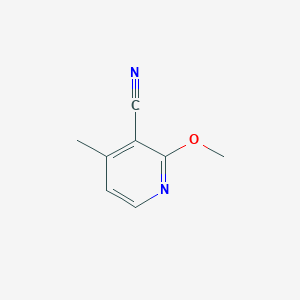
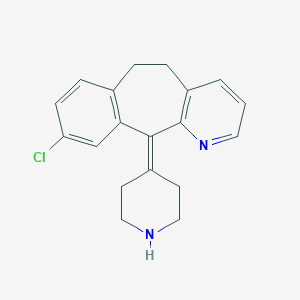
![1-[4-(3-Piperidinopropoxy)benzyl]piperidine](/img/structure/B122538.png)
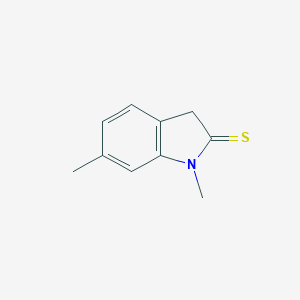
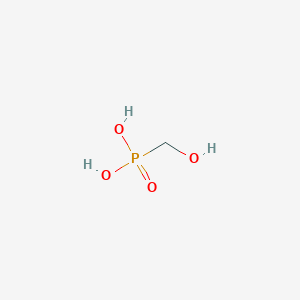

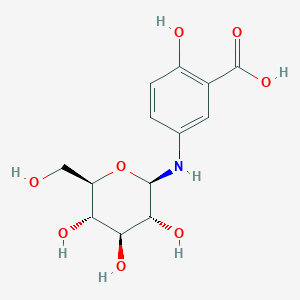
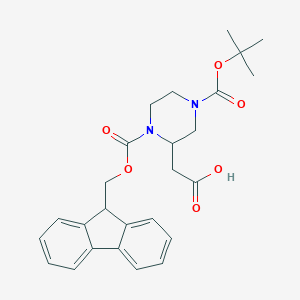
![8-Methoxyimidazo[1,2-A]pyrazine](/img/structure/B122559.png)
